5,6,7,12-Tetrahydrodibenzo[b,g]azocine 5,6,7,12-Tetrahydrodibenzo[b,g]azocine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13902468
InChI: InChI=1S/C15H15N/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15(13)16-14/h1-4,6-7,10-11,16H,5,8-9H2
SMILES:
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol

5,6,7,12-Tetrahydrodibenzo[b,g]azocine

CAS No.:

Cat. No.: VC13902468

Molecular Formula: C15H15N

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,12-Tetrahydrodibenzo[b,g]azocine -

Specification

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
IUPAC Name 5,10,11,12-tetrahydrobenzo[b][1]benzazocine
Standard InChI InChI=1S/C15H15N/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15(13)16-14/h1-4,6-7,10-11,16H,5,8-9H2
Standard InChI Key LZJFERNCMTUAAO-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2NC3=CC=CC=C3C1

Introduction

Structural Characteristics and Molecular Properties

5,6,7,12-Tetrahydrodibenzo[b,g]azocine belongs to the dibenzoazocine family, featuring a bicyclic framework with a central eight-membered azocine ring fused to two benzene rings. The nitrogen atom at position 8 introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₅H₁₅N
Molecular Weight209.29 g/mol
IUPAC Name5,10,11,12-Tetrahydrobenzo[b]benzazocine
Canonical SMILESC1CC2=CC=CC=C2NC3=CC=CC=C3C1
XLogP33.2 (estimated)

The compound’s planar aromatic regions and puckered azocine ring create a hybrid geometry that facilitates π-π stacking and hydrogen bonding . X-ray crystallographic studies of analogous dibenzoazocines reveal bond lengths of 1.40–1.42 Å for C–N and 1.38–1.40 Å for aromatic C–C bonds, suggesting partial delocalization of the nitrogen lone pair into the adjacent benzene rings .

Synthetic Approaches

While no explicit synthesis route for 5,6,7,12-tetrahydrodibenzo[b,g]azocine is documented, its structural analogs are typically synthesized through multistep sequences involving cyclization and functional group transformations:

Electrophilic Aromatic Substitution

Benzannulation reactions using Friedel-Crafts acylations or Ullmann couplings construct the fused benzene rings. For example, treating naphthalene derivatives with nitrating agents introduces nitro groups that later facilitate ring closure.

Azocine Ring Formation

Key steps include:

  • Schmidt Reaction: Cyclization of ketoamines with hydrazoic acid to form the eight-membered ring.

  • Buchwald-Hartwig Amination: Palladium-catalyzed C–N coupling to introduce the nitrogen atom .

Yields for these steps range from 35% to 60%, with purity confirmed via HPLC (>95%).

Conformational Dynamics

Variable-temperature NMR studies reveal a dynamic equilibrium between boat-chair (BC) and twist-boat (TB) conformers (Fig. 1) .

Figure 1: Conformational interconversion pathways. BC (boat-chair, C₂ symmetry) and TB (twist-boat, C₁ symmetry) coexist in solution, with energy barriers of 13–17 kcal/mol .

Thermodynamic Parameters

  • ΔG‡ (BC → TB): 14.2 kcal/mol at −50°C

  • ΔS (TB → BC): −7 eu (indicating entropy-driven TB stability)

  • Population Ratio (BC:TB): 10:1 in acetone-d₆ at −107°C

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 3.65 (C-5,7 methylene, AB quartet), δ 4.06 (C-12 methylene), δ 6.8–7.4 (aromatic protons) .

  • ¹³C NMR: 145 ppm (C-N), 128–132 ppm (aromatic carbons).

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 209.29 (100%) and fragment ions at m/z 180 (loss of CH₂NH).

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